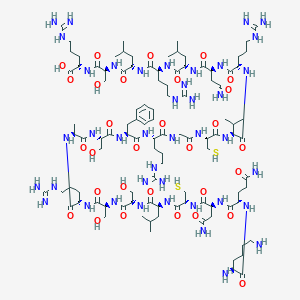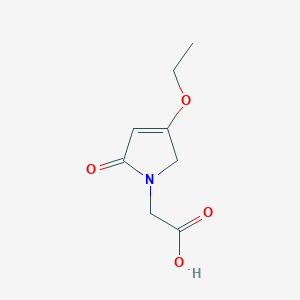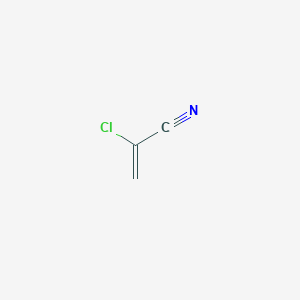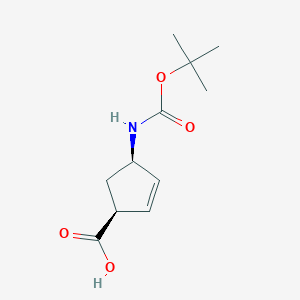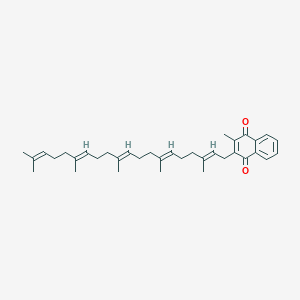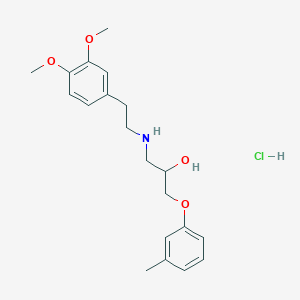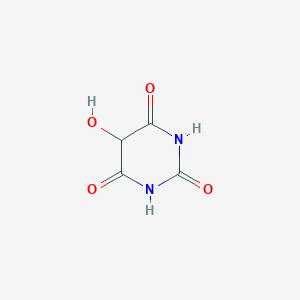
二铝酸
描述
Dialuric acid, also known as 5-hydroxybarbituric acid, is an organic compound that plays a significant role in various biochemical processes. It is a reduction product of alloxan and is known for its involvement in redox reactions, particularly in the context of diabetes research. Dialuric acid is a white crystalline solid that is soluble in water and has a molecular formula of C4H4N2O4.
科学研究应用
Dialuric acid has several applications in scientific research:
Chemistry: It is used in studies involving redox reactions and the generation of ROS. Its role in the redox cycling with alloxan is particularly significant.
Biology: Dialuric acid is used to study oxidative stress and its effects on biological systems. It is also involved in research on diabetes, where it helps in understanding the mechanisms of beta-cell destruction.
Industry: While not widely used in industrial applications, dialuric acid’s role in generating ROS makes it a useful compound in research settings that require controlled oxidative conditions.
作用机制
Target of Action
Dialuric acid, a reduction product of alloxan, primarily targets pancreatic beta cells . It preferentially accumulates in these cells via the GLUT2 glucose transporter . Another key target is the microtubule-associated protein tau (MAPT), which plays a crucial role in microtubule dynamics and neuronal outgrowth .
Mode of Action
In the presence of intracellular thiols, especially glutathione, dialuric acid participates in a cyclic redox reaction with alloxan, its parent compound . This reaction generates reactive oxygen species (ROS), including superoxide radicals, hydrogen peroxide, and, in a final iron-catalysed reaction step, hydroxyl radicals . Dialuric acid can also bind to MAPT, inducing toxicity by hyperphosphorylating the tau protein .
Biochemical Pathways
The ROS generated by dialuric acid’s redox reaction with alloxan can cause significant damage to the beta cells . These cells have a particularly low antioxidative defence capacity, making them susceptible to oxidative stress . The hyperphosphorylation of tau protein disrupts its normal function and leads to a condition known as tauopathies .
Pharmacokinetics
Dialuric acid can enter the beta cells of the islets of Langerhans and bind to MAPT . It is also suggested that dialuric acid can cross the blood-brain barrier (BBB) and the Caco-2 cells, and it is absorbed by the human intestine . This indicates that dialuric acid can reach its target sites and accumulate to toxic levels .
Result of Action
The hydroxyl radicals generated by the autoxidation of dialuric acid are ultimately responsible for the death of the beta cells . This leads to a state of insulin-dependent diabetes, often referred to as 'alloxan diabetes’ . The hyperphosphorylation of tau protein by dialuric acid can cause destruction to pancreatic beta cells, leading to diabetes mellitus .
Action Environment
The action of dialuric acid can be influenced by various environmental factors. For instance, the presence of intracellular thiols, especially glutathione, is crucial for the redox reaction between alloxan and dialuric acid . Moreover, the compound’s toxicity can be affected by the levels of glucose transporters and the antioxidative defence capacity of the target cells .
生化分析
Biochemical Properties
In the presence of intracellular thiols, especially glutathione, alloxan generates reactive oxygen species (ROS) in a cyclic redox reaction with Dialuric acid . The autoxidation of Dialuric acid generates superoxide radicals, hydrogen peroxide, and, in a final iron-catalysed reaction step, hydroxyl radicals .
Cellular Effects
Dialuric acid can enter the beta cells of islets of Langerhans and bind to the microtubule-associated protein tau (MAPT) to induce toxicity . This interaction leads to hyperphosphorylation of the tau protein, which ultimately causes destruction to pancreatic beta cells and leads to diabetes mellitus .
Molecular Mechanism
The molecular mechanism of Dialuric acid involves its interaction with the active region SER 232 of MAPT, whereby it hyperphosphorylates the protein to become toxic . This interaction is believed to damage the beta cells of the pancreas and abate insulin signaling .
Metabolic Pathways
Dialuric acid is involved in the generation of reactive oxygen species (ROS) in a cyclic redox reaction with alloxan . This process involves the generation of superoxide radicals, hydrogen peroxide, and hydroxyl radicals .
准备方法
Synthetic Routes and Reaction Conditions: Dialuric acid can be synthesized through the reduction of alloxan One common method involves the use of hydrogen sulfide as a reducing agent The reaction is typically carried out in an aqueous solution under nitrogen atmosphere to prevent oxidationThe resulting solution is then washed with carbon disulfide to remove impurities, and the dialuric acid is crystallized out .
Industrial Production Methods: While there is limited information on the large-scale industrial production of dialuric acid, the laboratory synthesis methods can be scaled up with appropriate modifications to ensure purity and yield. The use of hydrogen sulfide and nitrogen atmosphere would be critical in preventing unwanted side reactions and ensuring the stability of the product.
化学反应分析
Types of Reactions: Dialuric acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Dialuric acid can be oxidized back to alloxan in the presence of oxidizing agents such as hydrogen peroxide.
Substitution: Dialuric acid can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Major Products Formed: The major products formed from the oxidation of dialuric acid include alloxan and various ROS such as superoxide radicals, hydrogen peroxide, and hydroxyl radicals .
相似化合物的比较
Dialuric acid is closely related to alloxan, both of which are involved in redox cycling and the generation of ROS. Other similar compounds include:
Alloxantin: A molecular compound of alloxan and dialuric acid, which also participates in redox reactions.
Streptozotocin: Another diabetogenic agent that, like alloxan, induces diabetes by generating ROS and causing beta-cell destruction.
Uniqueness: Dialuric acid’s unique role in redox cycling and its ability to generate a variety of ROS make it a valuable compound in research focused on oxidative stress and diabetes. Its specific interactions with intracellular thiols and its involvement in the autoxidation process distinguish it from other similar compounds.
属性
IUPAC Name |
5-hydroxy-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h1,7H,(H2,5,6,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEWMNTVZPFPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265223 | |
| Record name | 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444-15-5 | |
| Record name | 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxybarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dialuric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T856T7DXN9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dialuric acid interact with biological systems?
A1: Dialuric acid readily undergoes autoxidation in the presence of oxygen [, , , , , ]. This process generates reactive oxygen species (ROS) such as superoxide radicals, hydrogen peroxide, and hydroxyl radicals [, , , , , , , , ]. These ROS can cause oxidative damage to various cellular components, including lipids, proteins, and DNA [, , , , , , , , ], leading to cytotoxicity [, , , , , , ].
Q2: What is the role of glutathione in dialuric acid-induced toxicity?
A2: While glutathione can initially reduce alloxan to dialuric acid, it also participates in a redox cycle with dialuric acid, further promoting ROS generation and exacerbating oxidative stress [, , , ].
Q3: How does dialuric acid affect pancreatic beta cells?
A3: Dialuric acid, along with alloxan, contributes to the destruction of pancreatic beta cells, leading to experimental diabetes [, , , , , , , ]. This effect is primarily attributed to the generation of ROS, particularly in the presence of intracellular thiols like glutathione [, , , , , ].
Q4: What is the molecular formula and weight of dialuric acid?
A4: The molecular formula of dialuric acid is C4H4N2O4, and its molecular weight is 144.09 g/mol.
Q5: Is there spectroscopic data available for dialuric acid?
A5: Yes, studies have investigated the proton magnetic resonance (1H NMR) of dialuric acid, particularly regarding its tautomeric forms [].
Q6: How does the presence of water affect dialuric acid?
A6: Dialuric acid exists as a monohydrate in its crystalline form []. Desolvation of these crystals can occur, but the resulting anhydrous form is still susceptible to oxidation, especially in humid environments []. High humidity accelerates the solid-state oxidation of dialuric acid to alloxantin [].
Q7: Have there been any computational studies on dialuric acid?
A8: Yes, density functional theory (DFT) has been used to investigate the redox cycle between alloxan and dialuric acid []. This study provided insights into the thermodynamics of the electron and proton transfer steps involved in the cycle [].
Q8: How does the structure of dialuric acid relate to its reactivity?
A9: The presence of the enediol group in dialuric acid makes it susceptible to oxidation [, ]. This structural feature is essential for its participation in redox reactions and the generation of ROS [, ].
Q9: How can the stability of dialuric acid be enhanced?
A10: Dialuric acid is inherently unstable due to its susceptibility to oxidation [, , , , , ]. Strategies to enhance its stability often involve minimizing exposure to oxygen and controlling environmental factors such as humidity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)

![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)
